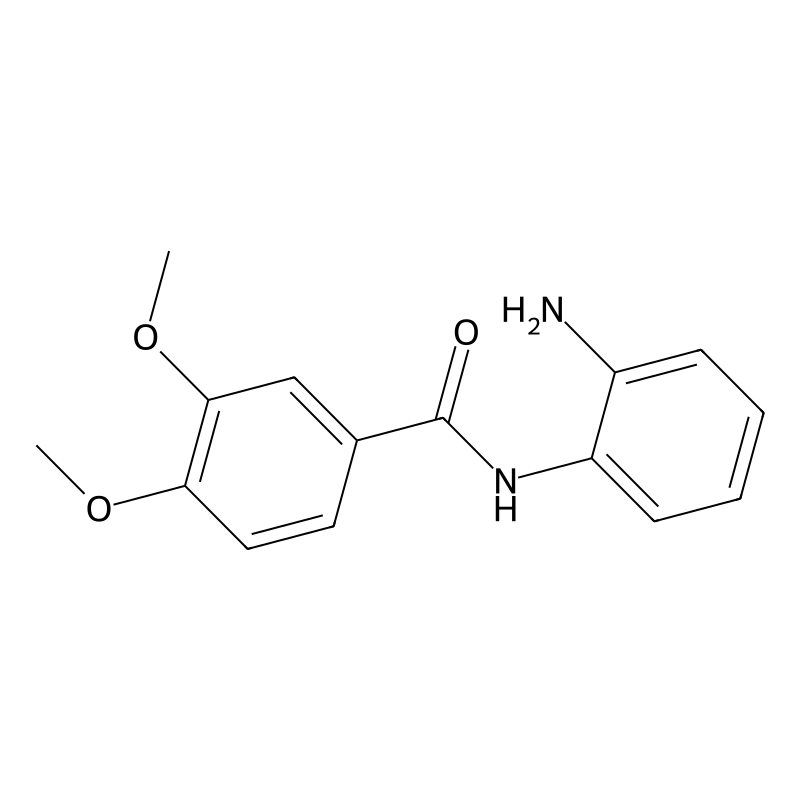

N-(2-Aminophenyl)-3,4-dimethoxybenzamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(2-Aminophenyl)-3,4-dimethoxybenzamide is a chemical compound characterized by its unique structure, which includes an amino group attached to a phenyl ring and methoxy groups on the benzamide moiety. Its molecular formula is , and it has a molecular weight of approximately 272.30 g/mol. This compound belongs to the class of benzamides, which are derivatives of benzoic acid where the carboxylic acid group is replaced by an amide group.

- Acylation Reactions: The amino group can undergo acylation to form more complex derivatives.

- Reduction Reactions: The compound may be reduced to yield amines or other functional groups.

- Substitution Reactions: The methoxy groups can be substituted under appropriate conditions, leading to new compounds.

Studies indicate that N-(2-Aminophenyl)-3,4-dimethoxybenzamide exhibits significant biological activity. It has been explored for its potential as an anti-inflammatory and analgesic agent. The compound's structure suggests it may interact with various biological targets, including enzymes and receptors involved in pain signaling pathways.

The synthesis of N-(2-Aminophenyl)-3,4-dimethoxybenzamide can be achieved through several methods:

- Direct Amination: Starting from 3,4-dimethoxybenzoic acid, it can be converted into the corresponding amide through reaction with 2-aminophenol in the presence of coupling agents.

- Benzoylation: The compound can also be synthesized by benzoylating 2-aminophenol followed by methylation of the resulting product.

- Alternative Routes: Various synthetic routes have been proposed in literature, often involving multi-step processes that utilize intermediates such as 3,4-dimethoxybenzoyl chloride.

N-(2-Aminophenyl)-3,4-dimethoxybenzamide has potential applications in:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting inflammatory diseases.

- Chemical Research: It can be used as a building block in organic synthesis for creating more complex molecules.

Interaction studies have shown that N-(2-Aminophenyl)-3,4-dimethoxybenzamide may engage with various biological macromolecules. For instance:

- Enzyme Inhibition: It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways related to inflammation.

- Receptor Binding: Research suggests it may bind to receptors that modulate pain perception, indicating its potential use in pain management therapies.

Several compounds share structural similarities with N-(2-Aminophenyl)-3,4-dimethoxybenzamide. Here are some notable examples:

Uniqueness

N-(2-Aminophenyl)-3,4-dimethoxybenzamide's uniqueness lies in its specific arrangement of functional groups and its resultant biological activities. Unlike other similar compounds, it demonstrates a distinct interaction profile with biological targets that could lead to novel therapeutic applications.